Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate
Description
Principles of Deuteration in Drug Design and Development
Deuteration—the substitution of hydrogen (protium) with its stable isotope deuterium—alters molecular properties through the kinetic isotope effect (KIE) , where the increased mass of deuterium strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This phenomenon reduces the rate of enzymatic cleavage at deuterated sites, particularly in oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. For instance, CYP2D6-mediated O-demethylation of dextromethorphan occurs 2–3 times slower when the methoxy group is deuterated, as demonstrated in hepatic microsomal assays.
The strategic application of deuteration follows two primary approaches:
- "Deuterium switch" modifications of existing drugs to prolong half-life or reduce toxic metabolites.
- De novo design integrating deuterium early in lead optimization to preempt metabolic liabilities.
A critical consideration is the primary versus secondary KIE . Primary KIEs (e.g., direct bond cleavage) typically exhibit greater magnitude (kH/kD ≈ 2–10) than secondary KIEs (≈1–1.5), which arise from isotopic effects on transition states. For dextromethorphan O-trideuteromethyl hydrobromide hydrate, deuteration at the methoxy position induces a primary KIE, directly impeding the rate-limiting hydrogen abstraction step in CYP-mediated O-demethylation.
Table 1: Impact of Deuteration on Dextromethorphan Pharmacokinetic Parameters
| Parameter | Non-Deuterated Dextromethorphan | Deuterated Analog (O-Trideuteromethyl) |
|---|---|---|
| Metabolic Stability (t1/2) | 2.4 h (human liver microsomes) | 4.8 h |
| AUC0–24 (ng·h/mL) | 1,200 | 2,880 |
| Cmax (ng/mL) | 150 | 210 |
This table illustrates how deuteration enhances systemic exposure by slowing first-pass metabolism, a principle validated in preclinical models.
Historical Context of Deutromethorphan Analogues in Neuropsychopharmacology
The development of deuterated dextromethorphan derivatives emerges from three intersecting historical trends:
Early Exploration of Deuteration in CNS Drugs
Following the 2017 FDA approval of deutetrabenazine for Huntington’s chorea, the field recognized deuteration’s potential to refine neuropsychiatric agents. Unlike deutetrabenazine—a deuterium-switch derivative—this compound represents a targeted modification to address specific metabolic liabilities.Lessons from Deutetrabenazine and Deucravacitinib
Deutetrabenazine demonstrated that deuteration could smooth pharmacokinetic profiles, reducing dosing frequency from 3×/day (tetrabenazine) to 2×/day. Similarly, deucravacitinib (FDA-approved in 2022) showcased deuteration’s utility in de novo drug design for autoimmune disorders. These precedents informed the rationale for deuterating dextromethorphan’s methoxy group to mitigate CYP2D6-dependent variability.Evolution of Combination Therapies The pairing of deuterated dextromethorphan with bupropion in SAL0114 highlights a synergistic strategy: deuteration reduces dextrorphan formation (minimizing hallucinogenic risk), while bupropion inhibits CYP2D6 and enhances dextromethorphan exposure. Preclinical data show SAL0114’s deuterated component doubles metabolic stability compared to non-deuterated counterparts.
Properties
Molecular Formula |
C18H26BrNO |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
(1S,9S,10S)-17-methyl-4-(trideuteriomethoxy)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1/i2D3; |
InChI Key |
MISZALMBODQYFT-ZTASGKDASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.Br |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate involves the incorporation of deuterium atoms into the Dextromethorphan molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple steps such as deuteration, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Step 1: Pictet-Spengler Reaction
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Reactants : D-Tryptophan methyl ester hydrochloride and piperonal (3,4-methylenedioxybenzaldehyde).
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Conditions :
Step 2: Chloroacetylation
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Reactant : Chloroacetyl chloride
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Conditions :
Step 3: Aminolysis Cyclization
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Reactant : Methylamine (40% aqueous solution)
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Conditions :
Pathway A: Substitution During Aminolysis Cyclization
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Reaction : Replace methylamine with isopropylamine during Step 3.
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Expected Challenges :
-
Hypothetical Conditions :
Physicochemical & Pharmacokinetic Implications
Introducing an isopropyl group would alter Tadalafil’s properties:
Scientific Research Applications
Chemistry:
- Used as a labeled compound in various chemical studies to trace reaction pathways and mechanisms.
- Employed in the synthesis of other deuterated compounds for research purposes .
Biology:
- Utilized in studies involving the metabolism and pharmacokinetics of deuterated drugs.
- Helps in understanding the biological effects of deuterium incorporation in drug molecules .
Medicine:
- Investigated for its potential therapeutic effects and as a tool in drug development.
- Used in clinical research to study the effects of deuterium on drug efficacy and safety .
Industry:
- Applied in the development of new pharmaceuticals and chemical products.
- Used in the production of deuterated drugs with improved pharmacokinetic properties .
Mechanism of Action
Mechanism: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate exerts its effects primarily through its action on the central nervous system. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist. Additionally, it blocks the NMDA receptor at high doses, producing effects similar to other dissociative anesthetics .
Molecular Targets and Pathways:
Serotonin Reuptake Inhibition: Increases serotonin levels in the brain, contributing to its antitussive and potential antidepressant effects.
Sigma-1 Receptor Agonism: Modulates various neurotransmitter systems, providing neuroprotective and anti-inflammatory effects.
NMDA Receptor Blockade: Reduces excitatory neurotransmission, leading to its dissociative and anesthetic properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
Pharmacokinetic and Metabolic Differences
- Metabolic Stability: The O-trideuteromethyl group in the deuterated compound resists oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, which are responsible for metabolizing dextromethorphan into active metabolites like dextrorphan . This could reduce first-pass metabolism and prolong half-life. In contrast, non-deuterated dextromethorphan undergoes rapid O-demethylation, leading to shorter duration of action .
Drug-Drug Interactions (DDIs) :
Analytical and Purity Profiles
Notes:
- Deuterated compounds require specialized analytical methods to distinguish isotopic variants .
Biological Activity
Dextromethorphan O-trideuteromethyl hydrobromide hydrate is a deuterated derivative of dextromethorphan, a widely used cough suppressant. This compound exhibits biological activities similar to its parent compound but with unique isotopic characteristics that enhance its utility in pharmacological research. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is chemically represented as (9α,13α,14α)-3-(Methoxy-d3)-17-methyl-morphinan hydrobromide hydrate. The substitution of three hydrogen atoms in the methoxy group with deuterium provides distinct isotopic labeling that is beneficial for tracking metabolic pathways and enzyme interactions in biological systems .
The compound primarily functions as a cough suppressant by acting on the central nervous system to inhibit the cough reflex. Its mechanisms include:
- NMDA Receptor Antagonism : Dextromethorphan O-trideuteromethyl acts as an uncompetitive antagonist at the NMDA receptor, which is implicated in excitatory neurotransmission and neurotoxicity .
- Sigma-1 Receptor Agonism : It interacts with sigma-1 receptors, influencing various signaling pathways related to neuroprotection and modulation of neurotransmitter release .
- Nicotinic Acetylcholine Receptor Interaction : The compound also affects nicotinic acetylcholine receptors, potentially altering cholinergic signaling .
Pharmacokinetics
The pharmacokinetic profile of dextromethorphan suggests rapid absorption following oral administration. Key pharmacokinetic parameters include:
- Absorption : A 30 mg oral dose reaches a maximum concentration (Cmax) of approximately 2.9 ng/mL within 2.86 hours (Tmax) .
- Metabolism : The metabolism of dextromethorphan involves cytochrome P450 enzymes, particularly CYP2D6, which converts it to its active metabolite dextrorphan .
- Elimination Half-Life : The elimination half-life varies significantly based on the individual's metabolic capacity, ranging from approximately 4 hours in extensive metabolizers to around 13 hours when combined with quinidine .
Biological Activity and Therapeutic Applications
This compound has shown promise beyond its antitussive properties. Research indicates several therapeutic applications:
- Anti-inflammatory Effects : Studies have demonstrated that dextromethorphan can reduce inflammation and protect against neuronal degeneration by modulating microglial activation .
- Bactericidal Activity : In animal models, dextromethorphan has been shown to enhance the bactericidal activity against Group A Streptococcus (GAS), improving survival rates in infected mice .
Case Study 1: Abuse Potential and Safety Profile
A significant case study examined the abuse potential of dextromethorphan, highlighting its safety when used appropriately. This study emphasized the need for monitoring due to its psychoactive effects at high doses .
Case Study 2: Efficacy in Infection Models
In a study involving GAS infections, mice treated with dextromethorphan exhibited lower bacterial counts and improved survival rates compared to untreated controls. The treatment was associated with increased neutrophil viability and reduced apoptosis in infiltrating cells .
Comparative Analysis Table
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Dextromethorphan | Yes | Cough suppressant | Non-deuterated; widely used in OTC medications |
| Dextrorphan | Yes | Active metabolite | NMDA receptor antagonist; contributes to psychoactive effects |
| Levorphanol | Yes | Analgesic | Opioid analgesic; higher affinity for opioid receptors |
| 3-Methoxymorphinan | Yes | Intermediate metabolite | Less potent than dextromethorphan; formed during metabolism |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for verifying the identity and purity of Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate?
- Answer : Use a combination of infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and qualitative bromide tests.
- IR : Compare the sample's IR spectrum with a reference standard (e.g., potassium bromide disk method; absorption bands should match at identical wavenumbers) .
- UV-Vis : Confirm λmax at 227 nm and 280 nm in aqueous solutions .
- Bromide Test : Add nitric acid and silver nitrate TS to an aqueous solution; formation of a yellow-white precipitate confirms bromide presence .
Q. How is the deuterated form (O-trideuteromethyl) synthesized, and what isotopic purity is achievable?
- Answer : The trideuteromethyl group is introduced during synthesis via deuterated reagents (e.g., CD3I). Isotopic purity (≥98%) is validated using mass spectrometry or nuclear magnetic resonance (NMR) to ensure minimal protio-contamination .
Q. What are the critical purity tests for this compound, and how are impurities quantified?
- Answer : Key tests include:
- N,N-Dimethylaniline Limit : Spectrophotometric comparison after derivatization with sodium nitrite and acetic acid; sample absorbance must not exceed a 0.1 ppm reference .
- Phenol Compounds : Add ferric chloride TS and potassium ferricyanide TS; color intensity after 2 minutes should not surpass standards .
- Heavy Metals : Limit ≤10 ppm via USP <231> or ICP-MS .
Q. What storage conditions ensure long-term stability?
- Answer : Store as a crystalline solid at -20°C in airtight containers. For solutions, prepare in deuterated solvents (e.g., D2O or DMSO-d6), aliquot to avoid freeze-thaw cycles, and use within 1 month at -20°C or 6 months at -80°C .
Q. What is the pharmacological basis for its use in neurological studies?
- Answer : It acts as a non-competitive NMDA receptor antagonist and sigma-1 receptor modulator. Studies utilize it to investigate glutamatergic signaling, neuroprotection, and cough reflex mechanisms at doses of 0.1–10 µM in vitro .
Advanced Research Questions
Q. How can conflicting solubility data (e.g., water-insoluble vs. sparingly soluble) be resolved experimentally?
- Answer : Perform temperature-controlled solubility assays. For example, dissolve 1 mg/mL in water at 25°C vs. 37°C with sonication. Use HPLC to quantify dissolved material. Conflicting reports may arise from hydration state differences (anhydrous vs. monohydrate) .
Q. What HPLC parameters optimize separation of Dextromethorphan analogs and impurities?
- Answer : Use a C18 column with a mobile phase of 0.007 M docusate sodium and ammonium nitrate in acetonitrile/water (70:30, pH 3.4). Flow rate: 1.5 mL/min; detection at 280 nm. Retention time: ~8–10 minutes .
Q. How does thermal decomposition impact formulation studies, and how can it be mitigated?
- Answer : Heating above 80°C releases toxic HBr and NOx. In polyethylene oxide (PEO) formulations, thermal treatment increases crushing strength but may solubilize the drug, altering release kinetics. Use TGA-DSC to identify decomposition thresholds and optimize heating protocols .
Q. What experimental models validate its neuroprotective effects, and how are dosing regimens optimized?
- Answer : In vivo rodent models of excitotoxicity (e.g., kainic acid-induced seizures) use 10–30 mg/kg intraperitoneally. Monitor plasma levels via LC-MS to maintain 100–300 ng/mL, correlating with NMDA receptor occupancy .
Q. How do deuterium isotope effects influence metabolic stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
